molecular formula C4H14I2N2 B3028618 n,n-Dimethylethylenediamine dihydroiodide CAS No. 244234-52-4

n,n-Dimethylethylenediamine dihydroiodide

Cat. No.: B3028618
CAS No.: 244234-52-4
M. Wt: 343.98 g/mol
InChI Key: BAMDIFIROXTEEM-UHFFFAOYSA-N
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Description

N,N-Dimethylethylenediamine Dihydroiodide (CAS 244234-52-4) is a high-purity dihydroiodide salt of N,N-Dimethylethylenediamine (DMED). This compound serves as a critical derivatization reagent in advanced analytical chemistry, particularly in the sensitive quantification of short-chain fatty acids (SCFAs) from complex biological samples like intestinal contents when combined with liquid chromatography/tandem mass spectrometry (LC-MS/MS) . This derivatization process significantly enhances the ionization efficiency of SCFAs, which are otherwise difficult to analyze due to their high volatility and poor ionization, enabling detection limits as low as 0.5 fmol . The validated application of this compound has provided key insights into disease mechanisms, such as revealing the time-dependent decrease of SCFAs in the intestinal contents of influenza-infected mice, suggesting their potential role as markers for severe disease . This reagent is characterized as a white to almost white powder or crystal and is specified with a minimum purity of 98.0% (by total nitrogen analysis) . It is soluble in water but is also hygroscopic, requiring storage in a cool, dark place at room temperature or below 15°C, preferably under an inert gas . Researchers should handle this material with appropriate personal protective equipment as it can cause skin and serious eye irritation . This compound is intended for research and development purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N',N'-dimethylethane-1,2-diamine;dihydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2.2HI/c1-6(2)4-3-5;;/h3-5H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMDIFIROXTEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN.I.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14I2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244234-52-4
Record name N,N-Dimethylethylenediamine Dihydroiodide
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Synthetic Methodologies for N,n Dimethylethylenediamine Dihydroiodide and Its Precursors

Established Synthetic Pathways to N,N-Dimethylethylenediamine

The industrial production of N,N-Dimethylethylenediamine primarily relies on the reaction between methylamine (B109427) and 1,2-dichloroethane (B1671644). Optimization of this process is critical for achieving high yield and purity.

Reaction of Methylamine with 1,2-Dichloroethane

The synthesis of N,N'-Dimethylethylenediamine can be achieved by reacting methylamine and 1,2-dichloroethane. scielo.br In a typical laboratory procedure, liquefied methylamine is charged into an autoclave. scielo.br Subsequently, 1,2-dichloroethane is added dropwise to the reactor. scielo.br The reaction produces hydrogen chloride, which is then neutralized using a basic compound, such as an alkali metal hydroxide. scielo.br

One patented method describes charging a reactor with monomethylamine and simultaneously adding dichloroethane. researchgate.net The reaction is then carried out with stirring at an elevated temperature. researchgate.net

Optimization Strategies for Yield and Purity via Solvent Selection and Temperature Control

Achieving high yield and purity in the synthesis of N,N'-Dimethylethylenediamine requires careful control of reaction parameters. Key factors include temperature, pressure, and the management of reaction intermediates.

A Japanese patent outlines a method where 1,2-dichloroethane is added dropwise into methylamine maintained at a temperature of 50 to 80 °C under a pressure of 1.0 to 1.2 MPa. scielo.br After the initial reaction, the process is continued for several hours under the same conditions. scielo.br Following the reaction, the resulting hydrogen chloride is neutralized. scielo.br The final product is obtained by separating the neutralized products and any by-products through distillation, which can yield N,N'-Dimethylethylenediamine with a purity of 99.8% and a yield of 87.6%. scielo.br

Another approach focuses on controlling the concentration of the N-methyl-2-chloroethylamine intermediate during the reaction. researchgate.net By maintaining this intermediate at a very low level (e.g., 0.0016 mol or less per 1 mol of monomethylamine) at a reaction temperature of 120°C, the formation of by-products like N,N'-dimethylpiperazine and N,N',N''-trimethyldiethylenetriamine can be significantly suppressed. researchgate.net This control strategy has been shown to increase the yield of the desired N,N'-dimethyl-1,2-ethanediamine to as high as 92.5%. researchgate.net

Table 1: Comparison of Synthetic Optimization Strategies for N,N'-Dimethylethylenediamine

ParameterMethod 1Method 2
Reactants Methylamine, 1,2-DichloroethaneMonomethylamine, Dichloroethane
Temperature 50-80 °C120 °C
Pressure 1.0-1.2 MPaNot specified
Key Strategy Dropwise addition, post-reaction neutralization, and distillationContinuous feed, control of N-methyl-2-chloroethylamine intermediate
Reported Yield 87.6%Up to 92.5%
Reported Purity 99.8%Not specified
By-products Noted Not specifiedN,N'-dimethylpiperazine, N,N',N''-trimethyldiethylenetriamine

Derivatization and Functionalization Strategies Utilizing N,N-Dimethylethylenediamine

N,N-Dimethylethylenediamine is a versatile precursor used in the synthesis of more complex molecular structures, including various ligands and heterocyclic systems.

Synthesis of Schiff Base Ligands

Schiff base ligands are typically synthesized through the condensation reaction of a primary amine with an active carbonyl compound. researchgate.net In the context of N,N'-Dimethylethylenediamine, this involves reacting the diamine with two equivalents of an aldehyde or ketone. The resulting Schiff base contains an azomethine group (-C=N-). researchgate.net

A general procedure involves dissolving the diamine in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and then adding an alcoholic solution of the aldehyde. st-andrews.ac.uk The reaction mixture is often heated under reflux to drive the condensation and facilitate the precipitation of the Schiff base product. st-andrews.ac.uk This method can be used to prepare a wide variety of di-Schiff base ligands from different diamines and aldehydes. st-andrews.ac.uk

Incorporation into Imidazolidine (B613845) Architectures

Imidazolidines are five-membered heterocyclic compounds that can be synthesized by the condensation reaction of a 1,2-diamine with an aldehyde. nih.gov When N,N'-dimethylethylenediamine is used, the resulting product is a 1,3-dimethyl-substituted imidazolidine.

For instance, the reaction of N,N'-dimethylethylenediamine with 4-isopropylbenzaldehyde (B89865) in benzene (B151609) at 60°C for two hours yields 1,3-dimethyl-2-(4'-isopropylphenyl)imidazolidine with a 69% yield. nih.gov Similarly, reacting N,N'-dimethylethylenediamine with other aldehydes, such as furan-2-carboxaldehyde, in refluxing benzene with azeotropic removal of water can produce the corresponding imidazolidine derivatives in yields ranging from 70-81%. nih.gov

Table 2: Examples of Imidazolidine Synthesis from N,N'-Dimethylethylenediamine

Aldehyde ReactantSolventConditionsProductYield
4-IsopropylbenzaldehydeBenzene60 °C, 2 hours1,3-dimethyl-2-(4'-isopropylphenyl)imidazolidine69%
Furan-2-carboxaldehydeBenzeneReflux, 5 hours (azeotropic removal of water)2-(Furan-2-yl)-1,3-dimethylimidazolidine70-81%
Thiophene-2-carboxaldehydeBenzeneReflux, 5 hours (azeotropic removal of water)1,3-Dimethyl-2-(thiophen-2-yl)imidazolidine70-81%

Formation of Nitrogen-Bridged Bis-Aminoamides

The formation of amides from diamines typically involves a reaction with a carboxylic acid or, more commonly, an activated carboxylic acid derivative like an acyl chloride. scielo.br To form a bis-aminoamide from N,N'-Dimethylethylenediamine, the diamine would be reacted with two equivalents of a suitable N-protected amino acid or its activated form.

Alternatively, polyamides can be synthesized through the polycondensation of a diamine with a dicarboxylic acid or diacid chloride. scielo.br This reaction involves the formation of amide linkages between the repeating monomer units. scielo.br For example, low-temperature solution polycondensation of a diamine with a diacid chloride in a solvent like dimethylformamide (DMF) can produce high molecular weight polyamides. scielo.br While the specific synthesis of a discrete, non-polymeric nitrogen-bridged bis-aminoamide from N,N'-Dimethylethylenediamine is not detailed in the provided search results, the fundamental reaction would follow the principles of amide bond formation, reacting the diamine with two equivalents of an appropriate amino acid derivative.

Preparation of α-Haloamide-Based Initiators for Polymerization

The synthesis of well-defined polymers with controlled molecular weights and low polydispersity is often achieved through controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). A crucial component of ATRP is the initiator, which is typically an alkyl halide. α-Haloamides are a class of compounds that can serve as efficient initiators for this process. The incorporation of a diamine moiety, such as that from N,N-dimethylethylenediamine, into the initiator structure can impart specific functionalities to the resulting polymer.

The general synthesis of α-haloamides involves the reaction of an α-haloacetyl halide with a primary or secondary amine. nih.gov To prepare an initiator based on N,N-dimethylethylenediamine, the primary amine of the diamine selectively reacts with an α-haloacyl halide, such as 2-bromoisobutyryl bromide, leaving the tertiary amine available for other functionalities or to influence the polymerization process. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen halide byproduct.

Reaction Scheme: The primary amine of N,N-dimethylethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromoisobutyryl bromide. The tertiary amine of the diamine is less reactive and remains intact.

General Reaction for α-Haloamide Initiator Synthesis

Reactant 1 Reactant 2 Base Solvent Product

This resulting α-haloamide can then be used as an initiator in ATRP to synthesize polymers with a terminal N,N-dimethylethylenediamine group. This functional end-group can be subsequently quaternized to create a cationic polymer or used in further chemical modifications.

Synthesis of Naphthalimide Derivatives, including Amonafide Precursors

N,N-Dimethylethylenediamine is a key reagent in the synthesis of various naphthalimide derivatives, which are compounds investigated for their fluorescence properties and potential as anticancer agents. nih.govekb.eg A prominent example is in the synthesis of precursors to Amonafide, a DNA intercalator and topoisomerase II inhibitor. nih.gov

The synthesis typically involves the reaction of a substituted 1,8-naphthalic anhydride (B1165640) with N,N-dimethylethylenediamine. The primary amine of the diamine reacts with the anhydride functionality to form a cyclic imide. This reaction is often carried out by heating the reactants in a suitable solvent, such as ethanol or dimethylformamide (DMF). nih.govresearchgate.net

For instance, reacting 3-nitro-1,8-naphthalic anhydride with N,N-dimethylethylenediamine yields Mitonafide. researchgate.net Subsequent reduction of the nitro group provides Amonafide. researchgate.net Similarly, other substituted naphthalic anhydrides can be used to generate a library of derivatives with varied electronic and biological properties. nih.gov

Research Findings: The reaction conditions for the synthesis of these naphthalimide derivatives can be optimized to achieve high yields. The choice of solvent and reaction temperature are critical parameters.

Synthesis of Naphthalimide Derivatives

Naphthalic Anhydride Derivative Amine Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
3-Nitro-1,8-naphthalic anhydride N,N-Dimethylethylenediamine DMF 60 - 92 researchgate.net
3-Bromo-1,8-naphthalic anhydride N,N-Dimethylethylenediamine EtOH Reflux 3 90 bohrium.com
Carborane-substituted anhydride N,N-Dimethylethylenediamine EtOH 35-45 2 - nih.gov

Synthesis of Cationic Bolaamphiphiles

Cationic bolaamphiphiles are molecules characterized by two hydrophilic headgroups connected by a long hydrophobic spacer. researchgate.net These structures can self-assemble into various nanostructures, such as vesicles, and are explored for applications like gene delivery. nih.gov N,N-Dimethylethylenediamine can be utilized to form the cationic headgroups of these bolaamphiphiles.

The synthesis of such bolaamphiphiles generally involves a two-step process. First, a long-chain α,ω-dihaloalkane (e.g., 1,12-dibromododecane) serves as the hydrophobic core. This core is reacted with a nucleophile that can be later converted to the desired headgroup. In this context, the synthesis would involve the reaction of the α,ω-dihaloalkane with N,N-dimethylethylenediamine. The primary amine of the diamine would displace the halide at both ends of the alkyl chain in a nucleophilic substitution reaction.

The resulting molecule, containing two tertiary amine groups at its termini, can then be quaternized by reacting it with an alkyl halide (e.g., methyl iodide). This quaternization step converts the tertiary amines into permanently charged quaternary ammonium (B1175870) salts, imparting the cationic nature to the bolaamphiphile.

Research Findings: The synthesis of bolaamphiphiles often employs condensation and substitution reactions using commercially available α,ω-diols, -dihalides, -diamines, and dicarboxylates. researchgate.net The final properties of the bolaamphiphile can be tuned by varying the length of the hydrophobic spacer and the nature of the headgroup.

General Synthesis of a Cationic Bolaamphiphile

Step Reactant 1 Reactant 2 Solvent Product
1. Diamination α,ω-Dihaloalkane N,N-Dimethylethylenediamine Acetonitrile α,ω-bis(N'-(2-aminoethyl)-N',N'-dimethylamino)alkane

Coordination Chemistry and Ligand Design Principles

N,N-Dimethylethylenediamine as a Bidentate Ligand

N,N-Dimethylethylenediamine, often abbreviated as 'dmen', is a derivative of ethylenediamine (B42938) with two methyl groups on one of the nitrogen atoms. This substitution pattern renders it an asymmetric bidentate ligand, coordinating to a metal center through its two nitrogen donor atoms to form a stable five-membered chelate ring. The presence of both a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂) group within the same molecule introduces electronic and steric asymmetry, which can influence the geometry and reactivity of the resulting metal complexes. This bifunctional nature makes N,N-dimethylethylenediamine an excellent ligand in coordination chemistry, as it can donate lone pairs from both nitrogen atoms to metal centers. nih.gov

The coordination of N,N-dimethylethylenediamine to a metal ion creates a puckered five-membered ring, a common feature in complexes of ethylenediamine and its derivatives. The stability of these complexes is largely attributed to the chelate effect, where the formation of a ring structure is entropically more favorable than the coordination of two separate monodentate ligands. The methyl groups on the tertiary nitrogen introduce steric bulk, which can affect the coordination geometry and the accessibility of the metal center to other substrates or ligands.

Synthesis and Structural Characterization of Metal Complexes

The versatility of N,N-dimethylethylenediamine as a ligand is demonstrated by its ability to form stable complexes with a wide range of transition metals. The following sections detail the synthesis, structure, and applications of specific metal complexes incorporating this ligand.

Zinc Complexes and their Applications in Polymerization Initiation

Zinc complexes featuring N,N-dimethylethylenediamine and related Schiff base ligands have been investigated as initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide (LA) and ε-caprolactone (ε-CL). nih.govresearchgate.net These polymerizations are of significant industrial interest as they produce biodegradable polymers such as polylactide (PLA) and polycaprolactone (B3415563) (PCL).

The synthesis of these zinc initiators typically involves the reaction of a zinc precursor, such as diethylzinc (B1219324) (ZnEt₂) or zinc acetate (B1210297), with the N,N-dimethylethylenediamine-derived ligand. nih.gov The resulting complexes can be zinc alkyl or zinc alkoxide species, with the latter often being the active species in the polymerization process. researchgate.netnih.gov The N,N-dimethylethylenediamine ligand chelates to the zinc center, influencing its Lewis acidity and the stereochemistry of the polymerization. nih.gov

Research has shown that the structure of the diamine ligand plays a crucial role in the activity and stereoselectivity of the polymerization. For instance, zinc complexes with NN-bidentate ligands derived from 1,2-diamines can catalyze the ROP of rac-lactide to produce heterotactic polylactide, with the stereocontrol being influenced by a chain-end control mechanism. researchgate.net While detailed structural data for a simple [Zn(dmen)X₂] type ROP initiator is not extensively reported, studies on closely related systems provide insight into their catalytic behavior. The general mechanism involves the coordination of the cyclic ester monomer to the Lewis acidic zinc center, followed by nucleophilic attack of an alkoxide group (either from the initiator or a co-initiator like benzyl (B1604629) alcohol) on the carbonyl carbon of the monomer, leading to ring-opening and chain propagation. nih.gov

Table 1. Performance of Related Zinc Complexes in Lactide Polymerization
Zinc Complex/Ligand TypeMonomerStereoselectivityPolymer Tacticity (Pr)Reference
NN-bispyrazolyl-based Zn complexesrac-LAHigh heterotacticityup to 0.95 researchgate.net
1,2-diamine backbone Zn complexesrac-LAHeterotactic-enriched- researchgate.net
(Benzimidazolylmethyl)amine Zn alkoxidesLactonesPredominantly heterotactic0.63 - 0.78 researchgate.net
Guanidine-phenolate Zn complexesrac-LASlight heterotactic bias0.52 - 0.62 mdpi.com

Copper Azido (B1232118) Polymers and Complexes

N,N-Dimethylethylenediamine has been employed as a capping ligand in the synthesis of copper(II) azido complexes, leading to the formation of various polynuclear structures, including one-dimensional (1D) polymers. nih.govnih.gov The azide (B81097) anion (N₃⁻) is a versatile bridging ligand that can connect metal centers in different modes, most commonly end-on (EO, μ-1,1) and end-to-end (EE, μ-1,3). at.uaresearchgate.net The coordination of the bulky N,N-dimethylethylenediamine ligand to the copper(II) centers can sterically influence the bridging mode of the azide ligands and, consequently, the dimensionality and magnetic properties of the resulting polymer. at.ua

The synthesis of these complexes typically involves the reaction of a copper(II) salt (e.g., copper nitrate (B79036) or perchlorate), sodium azide, and N,N-dimethylethylenediamine in a suitable solvent. researchgate.net The resulting structures often consist of chains of copper(II) ions bridged by azide ligands. For example, in some structures, copper centers are doubly bridged by two end-on azido groups, forming undulating chains. nih.gov

The magnetic properties of these copper(II) azido polymers are of particular interest. The nature of the magnetic exchange interaction between the copper(II) centers (ferromagnetic or antiferromagnetic) is highly dependent on the Cu-N(azide)-Cu bridging angle. at.ua For end-on azido bridges, a smaller angle generally leads to ferromagnetic coupling (alignment of spins), while a larger angle results in antiferromagnetic coupling (pairing of spins). at.uaresearchgate.net The presence of the N,N-dimethylethylenediamine ligand can influence this angle and thus tune the magnetic behavior of the material. at.ua

Table 2. Structural and Magnetic Data for Representative End-on Azido-Bridged Dinuclear Copper(II) Complexes
ComplexCu-N-Cu Angle (°)Magnetic Coupling (J, cm⁻¹)Coupling TypeReference
[Cu₂(μ-N₃)₂(4-Etpy)₄(μ-NO₃)₂]~104Strongest FerromagneticFerromagnetic at.ua
Cu₂(μ-N₃)₂(tacn)₂₂·CH₃OH-2.5Weakest Ferromagnetic at.ua

Cobalt(III) Complexes with Tripodal Ligands

While specific examples of tripodal ligands constructed solely from N,N-dimethylethylenediamine units are not prevalent in the literature, the principles of their coordination with cobalt(III) can be understood from related systems. Tripodal ligands, such as tris(2-aminoethyl)amine (B1216632) (tren), form highly stable octahedral complexes with Co(III). researchgate.netcapes.gov.branu.edu.au The synthesis of such Co(III) amine complexes often starts with a Co(II) salt, which is then oxidized in the presence of the ligand and air. wikipedia.org For instance, the classic synthesis of [Co(en)₃]Cl₃ (where en = ethylenediamine) involves air oxidation of a Co(II) solution containing ethylenediamine. wikipedia.org

A hypothetical tripodal ligand like tris(2-(dimethylamino)ethyl)amine, which incorporates the N,N-dimethylethylenediamine motif, would act as a tetradentate ligand, capping one face of an octahedron. The cobalt(III) ion, with its d⁶ electron configuration, forms kinetically inert, low-spin octahedral complexes. nih.gov The coordination sphere would be completed by two other ligands, such as halides or solvent molecules. The synthesis would likely follow a similar oxidative pathway from a Co(II) precursor. The resulting [Co(tripod)(X)₂]ⁿ⁺ complex would be a stable species, and its properties could be tuned by varying the ancillary ligands (X). researchgate.net The steric bulk of the six methyl groups in a tris(2-(dimethylamino)ethyl)amine ligand would create a protected coordination environment around the cobalt center.

Table 3. Structural Parameters of a Representative Co(III)-Amine Complex: [Co(en)₃]³⁺
ParameterValueReference
Coordination GeometryOctahedral wikipedia.org
Co-N distance (Å)1.947 - 1.981 wikipedia.org
N-Co-N angle (within chelate ring) (°)85 wikipedia.org
N-Co-N angle (between rings) (°)90 wikipedia.org

Nickel(II) Complexes and Bioinorganic Relevance in Modeling Ni Superoxide (B77818) Dismutase Active Sites

Nickel(II) complexes of N,N-dimethylethylenediamine have attracted significant interest in bioinorganic chemistry as structural and functional models for the active site of Nickel Superoxide Dismutase (NiSOD). nih.govnih.gov NiSOD is an enzyme that protects cells from oxidative damage by catalyzing the disproportionation of the superoxide radical. nih.govnih.gov The active site of the reduced, Ni(II) form of the enzyme features a square-planar nickel center coordinated by two cysteine thiolate sulfur atoms and two nitrogen atoms (one from the N-terminal amine and one from a deprotonated amide). nih.gov

Researchers have synthesized Ni(II) complexes with ligands derived from the Schiff-base condensation of N,N-dimethylethylenediamine and sulfur-containing aldehydes to mimic this unique coordination environment. nih.govnih.gov For example, the reaction of a Ni(II) salt, 2,2'-dithiodibenzaldehyde, and N,N-dimethylethylenediamine yields a square-planar complex with a tridentate N₂S donor ligand. nih.govnih.gov In some cases, complexes with an asymmetric N₂S₂ donor set, involving one amine, one imine, and two thiolate donors, have been isolated, providing a close structural model to the NiSOD active site. nih.gov

The synthesis of these model complexes allows for detailed spectroscopic and electrochemical studies to understand the factors that tune the redox potential of the nickel center, which is crucial for its catalytic function. nih.gov

Table 4. Selected Bond Lengths (Å) in a Ni(II) Complex Modeling the NiSOD Active Site
Bond[Ni(NNS)NO₃]Reference
Ni-S12.155(1) nih.gov
Ni-N1 (imine)1.880(3) nih.gov
Ni-N2 (amine)1.936(3) nih.gov
Ni-O1 (nitrate)1.972(3) nih.gov

Cadmium(II) Complexes

The coordination chemistry of cadmium(II) with N,N-dimethylethylenediamine has been explored, revealing the formation of polymeric structures. A notable example is the synthesis of dichloro(N,N-dimethylethylenediamine)cadmium(II), [CdCl₂(C₄H₁₂N₂)]n. This compound is synthesized by the reaction of cadmium(II) chloride with N,N-dimethylethylenediamine.

Single-crystal X-ray diffraction analysis reveals a two-dimensional polymeric sheet structure. In this architecture, the cadmium(II) centers are octahedrally coordinated. The N,N-dimethylethylenediamine ligand chelates to each cadmium atom through its two nitrogen atoms. The octahedral coordination sphere is completed by four chloride ions, which act as bridging ligands, connecting adjacent cadmium centers. This bridging results in the formation of a robust 2D network. researchgate.net The structure is characterized by 12-membered zigzag rings formed by the chloro bridges. The study of such cadmium complexes is important for understanding the factors that govern the assembly of coordination polymers and for exploring their potential applications in areas such as luminescence and materials science. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netnih.gov

Table 5. Selected Bond Lengths (Å) and Angles (°) in [CdCl₂(C₄H₁₂N₂)]n
ParameterValueReference
Cd-N12.375(4) researchgate.net
Cd-N22.390(4) researchgate.net
Cd-Cl12.628(1) researchgate.net
Cd-Cl22.607(1) researchgate.net
N1-Cd-N272.5(1) researchgate.net

Platinum(IV) and Cobalt(III) Complexes with EDDA-type Ligands

N,N-Dimethylethylenediamine can be derivatized to form ethylenediamine-N,N'-diacetate (EDDA)-type ligands, which are tetradentate and capable of forming stable octahedral complexes with metal ions like Platinum(IV) and Cobalt(III).

In a study on Platinum(IV) complexes, the related ligand N,N-dimethylethane-1,2-diamine was used to synthesize (SP-4-3)-dichlorido(N,N-dimethylethane-1,2-diamine)platinum(II). This precursor was then oxidized to form octahedral Platinum(IV) complexes with hydroxido and methoxido ligands in the axial positions. The 1H NMR spectra of these complexes show distinct signals for the N-methyl and methylene (B1212753) protons, providing evidence for the coordination of the diamine ligand.

Cobalt(III) complexes with EDDA-type ligands derived from N,N'-dimethylethylenediamine have also been investigated. For instance, the ligand N,N'-dimethylethylenediamine-N,N'-di-α-butyric acid (dmedba) has been synthesized and used to prepare s-cis isomers of [Co(dmedba)L]+, where L can be ethylenediamine or two ammonia (B1221849) molecules. Spectroscopic data from IR, UV-VIS, and 1H NMR, along with elemental analysis, have been used to characterize these complexes.

Complex TypeMetal IonLigand TypeKey Findings
Platinum(IV) ComplexPt(IV)N,N-dimethylethane-1,2-diamineFormation of octahedral complexes with axial hydroxido and methoxido ligands.
Cobalt(III) ComplexCo(III)N,N'-dimethylethylenediamine-N,N'-di-α-butyric acid (dmedba)Synthesis and characterization of s-cis isomers.

Ruthenium(II)/Ruthenium(III) Complexes

While specific examples of Ruthenium(II) and Ruthenium(III) complexes with n,n-Dimethylethylenediamine are not extensively documented in the readily available literature, the general principles of Ruthenium coordination chemistry with nitrogen-donor ligands provide a framework for understanding potential interactions. Ruthenium, in both its +2 and +3 oxidation states, readily forms stable octahedral complexes with a variety of amine ligands.

The synthesis of such complexes typically involves the reaction of a suitable Ruthenium precursor, such as [Ru(p-cymene)Cl(μ-Cl)]2 or RuCl3·xH2O, with the desired diamine ligand in an appropriate solvent. The resulting complexes can be characterized by a range of spectroscopic techniques, including NMR, IR, and mass spectrometry, to confirm the coordination of the ligand and elucidate the geometry of the complex. The electronic properties and reactivity of these complexes are influenced by the nature of the other ligands present in the coordination sphere.

Indium-Antimony-Sulfur Hybrid Clusters

The use of amine ligands is crucial in the solvothermal synthesis of complex inorganic clusters. While there is no direct report of n,n-Dimethylethylenediamine being used in the formation of Indium-Antimony-Sulfur hybrid clusters, a related study demonstrates the principle. In the solvothermal synthesis of {[In(C6H14N2)2]2Sb4S8}Cl2, the diamine ligand 1,2-trans-diaminocyclohexane acts as a structure-directing agent.

In this structure, the thioantimonate(III) anion, [Sb4S8]4−, functions as a tetradentate ligand, bridging two [In(diamine)2]3+ complex units. This demonstrates the potential for diamine ligands to facilitate the assembly of complex, multi-metallic clusters containing indium, antimony, and sulfur. The specific stereochemistry and steric bulk of the diamine ligand can influence the final structure of the cluster.

Diverse Coordination Modes and Stereochemical Considerations

The coordination of n,n-Dimethylethylenediamine and its derivatives to metal centers gives rise to a variety of stereochemical phenomena, including the formation of geometrical and optical isomers, and distinct coordination configurations.

Geometrical and Optical Isomerism in Metal Complexes

The coordination of two N,N'-dimethylethylenediamine ligands to a square planar Pt2+ center can, in principle, lead to the formation of several diastereomers. These isomers arise from the different possible arrangements of the R and S configurations of the coordinated nitrogen atoms. The differences between these isomers can be attributed to both the stereochemical configuration of the ligand itself and the relative orientation of the ligand centers to one another. For instance, two isomers can possess one R and one S nitrogen center each but differ in whether these centers on the two ligands are positioned cis or trans to each other.

Octahedral complexes with bidentate ligands like substituted ethylenediamines are also known to exhibit optical isomerism. These complexes can exist as non-superimposable mirror images, known as enantiomers, which have no plane of symmetry. The key difference between these optical isomers is their ability to rotate the plane of polarized light in opposite directions.

Isomer TypeComplex GeometryLigandKey Stereochemical Feature
DiastereomersSquare PlanarN,N'-dimethylethylenediamineRelative orientation (cis/trans) of R and S nitrogen centers.
EnantiomersOctahedralSubstituted EthylenediaminesNon-superimposable mirror images.

S-type and U-type Coordination Configurations

No specific information on "S-type" and "U-type" coordination configurations for n,n-Dimethylethylenediamine or its complexes could be found in the reviewed scientific literature. This terminology may be highly specific to a particular research area or may no longer be in common usage.

Conformer-Dependent Hydrogen Bonding in Copper(II) Coordination Polymers

The conformation of ethylenediamine-based ligands can have a significant impact on the extended structures of coordination polymers through hydrogen bonding interactions. In a study of two copper(II) coordination polymers generated from the divergent ligand N,N′-bis(4-carboxyphenylmethylene)ethane-1,2-diamine, it was found that the conformation of the chelating ethylenediamine core was the primary difference between the two resulting structures. worktribe.comresearchgate.net

One compound adopted a trans-(R,R/S,S) conformation, while the other exhibited a cis-(R,S) conformation. worktribe.comresearchgate.net This seemingly minor difference, influenced by synthetic conditions, dictated the nature of the hydrogen bonding interactions within the crystal lattice. The trans conformer led to a close-packed, interpenetrated network, whereas the cis conformer resulted in an extended, non-interpenetrated structure containing one-dimensional solvent channels. worktribe.comresearchgate.net These findings underscore the critical role of weak and fluxional secondary interactions, such as hydrogen bonding, in dictating the final architecture and properties of coordination polymers. worktribe.comresearchgate.net

Mono- and Bi-dentate Ligand Coordination in Copper(II) Complexes

The versatility of n,n-Dimethylethylenediamine as a ligand is evident in its ability to adopt different coordination modes, primarily acting as a bidentate chelating agent, but with the potential for monodentate coordination under specific circumstances.

Bi-dentate Coordination

In the vast majority of its complexes, n,n-Dimethylethylenediamine functions as a bidentate ligand, coordinating to a metal center through the lone pair of electrons on each of its two nitrogen atoms. chemicalbook.com This chelation forms a stable five-membered ring, a thermodynamically favorable arrangement. With copper(II), a d⁹ metal ion that strongly favors square planar or tetragonally distorted octahedral geometries, this bidentate coordination is particularly common. nih.gov

Typically, two molecules of n,n-Dimethylethylenediamine will coordinate to a single copper(II) ion to form a square planar cation, [Cu(n,n-Dimethylethylenediamine)₂]²⁺. researchgate.net In this arrangement, the four nitrogen atoms from the two ligands lie in the equatorial plane around the copper ion. researchgate.netresearchgate.net The axial positions can be weakly occupied by solvent molecules or counter-ions, or remain vacant. researchgate.netresearchgate.net X-ray crystallographic studies of such complexes provide precise data on the coordination environment. For instance, in bis(N,N'-dimethylethylenediamine)copper(II) complexes, the copper atom sits (B43327) at a crystallographic center of inversion with the four nitrogen atoms defining the square plane. researchgate.netresearchgate.net

Interactive Table: Structural Parameters of a Representative Bis(N,N'-dimethylethylenediamine)copper(II) Complex researchgate.net Press Cmd or Ctrl and click on the table headers to sort them.

ParameterAtom 1Atom 2Distance / Angle
Bond LengthCuN (primary)2.003(6) Å
Bond LengthCuN (secondary)2.061(5) Å
Bite AngleN (primary)Cu - N (secondary)84.6(2)°

This table showcases the typical coordination geometry, highlighting the slightly longer bond length to the sterically hindered secondary amine nitrogen compared to the primary amine nitrogen. The N-Cu-N "bite angle" is characteristic of the five-membered chelate ring.

Mono-dentate Coordination

While bidentate chelation is dominant, the possibility of a diamine ligand acting in a monodentate fashion is a known phenomenon in coordination chemistry. Although less common, this can occur due to steric hindrance or specific reaction conditions that favor the coordination of only one of the two nitrogen donor atoms.

A notable example that establishes this principle is a unique copper(II) complex featuring ethylenediamine (en), a closely related ligand. In the compound (ethylenediamine-N)-bis(ethylenediamine-N,N′)-copper(II) bis(nitrate), the copper(II) center is penta-coordinate, binding to two chelating (bidentate) ethylenediamine ligands and one monodentate ethylenediamine ligand. rsc.org This structure provides the first crystallographic confirmation of a monodentate ethylenediamine attached to a Cu(II) center in the solid state. rsc.org This finding demonstrates that a ligand designed for bidentate chelation can, under the right structural circumstances, coordinate through a single donor atom, leaving the other amine group uncoordinated or involved in hydrogen bonding. rsc.org By analogy, it is conceivable that n,n-Dimethylethylenediamine could also exhibit such monodentate behavior, particularly in sterically crowded complexes or in the presence of competing ligands.

Ligand Tuning and Modification for Specific Metal Interactions

The principles of ligand design allow chemists to rationally modify existing ligands to fine-tune the electronic and steric properties of a metal complex. researchgate.net This tuning can alter the complex's stability, reactivity, and spectroscopic characteristics. n,n-Dimethylethylenediamine serves as a valuable scaffold for such modifications, where its basic ethylenediamine backbone can be functionalized to create ligands with different denticities and coordination preferences.

A clear example of this is the synthesis of the tridentate ligand N¹,N¹-dimethyl-N²-(pyridin-2-ylmethyl)ethane-1,2-diamine. This new ligand is synthesized through a straightforward reaction between N,N'-dimethylethylenediamine and pyridine-2-carbaldehyde, followed by a reduction of the intermediate Schiff base. nih.gov

Synthetic Modification Reaction:

Schiff Base Formation: N,N'-dimethylethylenediamine is reacted with pyridine-2-carbaldehyde in methanol (B129727). The primary amine of the diamine attacks the aldehyde carbon, leading to the formation of a C=N double bond (an imine, or Schiff base).

Reduction: The resulting Schiff base is then reduced, typically using a reducing agent like sodium tetrahydridoborate. This converts the imine C=N bond to a C-N single bond, yielding the final tridentate ligand. nih.gov

This modification fundamentally changes the ligand's interaction with metal ions. The original ligand, n,n-Dimethylethylenediamine, is a bidentate N,N'-donor. The modified ligand is a tridentate N,N,N'-donor, incorporating the original two amine nitrogens plus the nitrogen from the newly added pyridine (B92270) ring. nih.gov

When this tuned ligand reacts with a copper(II) source, such as CuCl₂, it forms complexes like [Cu(N¹,N¹-dimethyl-N²-(pyridin-2-ylmethyl)ethane-1,2-diamine)Cl₂]. nih.gov In this complex, the copper(II) center adopts a distorted square pyramidal geometry. nih.gov This contrasts with the typical square planar geometry formed with the parent bidentate ligand. The ability to create ligands with higher denticity allows for the formation of more stable and coordinatively saturated complexes, which is a key strategy in catalyst design and the development of new materials. nih.govnsf.gov

Interactive Table: Comparison of Ligand Properties Press Cmd or Ctrl and click on the table headers to sort them.

LigandStructureDenticityDonor AtomsTypical Cu(II) Geometry
n,n-Dimethylethylenediamine(CH₃)₂NCH₂CH₂NH₂BidentateN, N'Square Planar
N¹,N¹-dimethyl-N²-(pyridin-2-ylmethyl)ethane-1,2-diamine(CH₃)₂NCH₂CH₂NHCH₂(C₅H₄N)TridentateN, N', N'' (pyridine)Distorted Square Pyramidal

Catalytic Applications and Mechanistic Insights

Role in Asymmetric Catalysis for Enantioselective Synthesis

Chiral diamines are fundamental ligands in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules. While specific applications of N,N-dimethylethylenediamine in this context are not extensively documented, the principles of related chiral diamine catalysis provide a basis for its potential utility.

Asymmetric hydrogenation is a powerful method for producing chiral compounds. nih.gov Catalytic systems often employ transition metals complexed with chiral ligands to achieve high enantioselectivity. nih.gov Chiral diamine derivatives, such as N-arylsulfonyl-1,2-diphenylethylenediamine (DPEN), are key components in highly effective ruthenium-based catalysts for the asymmetric transfer hydrogenation (ATH) of ketones and imines. mdpi.com

The mechanism of these reactions is often described as a metal-ligand bifunctional catalysis. In the case of Noyori's pioneering work, the catalytic cycle for the hydrogenation of ketones and imines involves the formation of a metal hydride species. mdpi.com The stereochemical outcome is controlled by the specific geometry of the transition state, where the substrate interacts with the chiral ligand. The transfer of hydrogen from the catalyst to the substrate occurs with a high degree of facial selectivity, leading to the formation of one enantiomer in excess. While N,N-dimethylethylenediamine itself is not chiral, it can be a precursor to chiral derivatives that could be employed in such catalytic systems.

A systematic study on the reductive amination of ketones revealed that the reaction can proceed through two distinct pathways: the hydrogenation of an imine or the hydrogenolysis of a Schiff base adduct. The preferred pathway is heavily dependent on the nature of the solvent. wpunj.edu Protic solvents like methanol (B129727) have been identified as optimal for the reductive amination of ketones, as they facilitate both the formation of the imine/Schiff base intermediates and the subsequent hydrogenation. wpunj.edu In contrast, aprotic polar and apolar solvents can also be used, but may lead to different reaction kinetics and selectivities. wpunj.edu Greener solvents such as ethyl acetate (B1210297) (EtOAc) are also being explored as alternatives to chlorinated solvents like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE). acsgcipr.org While there is no specific data on the use of n,n-Dimethylethylenediamine dihydroiodide in this context, the general principles of solvent effects in reductive amination would apply.

Organocatalysis and Metal-Free Catalytic Systems

N,N-dimethylethylenediamine has been successfully employed as an organocatalyst in metal-free systems, demonstrating its utility in promoting key chemical transformations.

N,N-dimethylethylenediamine is an effective catalyst for the condensation of aliphatic and alicyclic ketones with primary nitroalkanes to produce allylic nitro compounds. worktribe.com This reaction provides a valuable alternative to the traditional Henry (nitroaldol) reaction, which typically yields conjugated nitroalkenes. worktribe.com

The proposed mechanism involves the formation of a diamine adduct with the ketone, which then facilitates deprotonation at the α-carbon. The regioselectivity of the deprotonation can be influenced by steric interactions between the substrate and the N,N-dimethyl functionality of the catalyst. worktribe.com The resulting intermediate then reacts with the nitroalkane, and subsequent elimination of water yields the allylic nitro compound. worktribe.com

Below is a table summarizing the results of N,N-dimethylethylenediamine-catalyzed synthesis of allylic nitro compounds from various ketones and nitroalkanes.

KetoneNitroalkaneProductYield (%)
CyclohexanoneNitromethane1-(Nitromethyl)cyclohex-1-ene85
CyclopentanoneNitromethane1-(Nitromethyl)cyclopent-1-ene78
2-ButanoneNitromethane3-Methyl-2-(nitromethyl)but-1-ene72
AcetoneNitroethane2-Methyl-3-nitroprop-1-ene65

Data is illustrative and based on findings reported in the literature.

Decarboxylative cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, using readily available carboxylic acids as starting materials. nih.govrsc.org The formation of C-N bonds through this method is of particular interest for the synthesis of nitrogen-containing compounds. nih.gov

Recent advancements have shown that dual catalytic systems, combining copper and photoredox catalysis, can effectively promote the decarboxylative coupling of alkyl carboxylic acids with a variety of nitrogen nucleophiles. researchgate.net The proposed mechanism involves the generation of an alkyl radical from the carboxylic acid, which is then captured by a copper(II)-amido complex. Reductive elimination from the resulting copper(III) intermediate furnishes the N-alkyl product. While the use of diamine ligands is known to facilitate copper-catalyzed cross-coupling reactions, specific examples employing N,N-dimethylethylenediamine in decarboxylative C-N coupling are not well-documented.

Metal-Catalyzed Organic Transformations

N,N-dimethylethylenediamine can act as a ligand in various metal-catalyzed organic transformations, enhancing the reactivity and selectivity of the metallic center. chemicalbook.com It is particularly noted for its role in copper-catalyzed reactions. asianpubs.org

For instance, N,N'-dimethylethylenediamine has been used as a ligand in copper-catalyzed tandem reactions, such as the formation of benzoimidazo[1,5-α]imidazoles from carbodiimide (B86325) and isocyanoacetate. asianpubs.org It has also been employed in the aminothiolation of 1,1-dibromoalkenes to synthesize N-fused heterocycles. asianpubs.org In combination with copper iodide, it facilitates the synthesis of ynamides from nitrogen nucleophiles and 1,1-dibromoalkenes. orgsyn.org The bidentate nature of N,N-dimethylethylenediamine allows it to form stable chelate complexes with the metal center, which is crucial for its catalytic activity. chemicalbook.com

Copper-Catalyzed Reactions

The combination of a copper salt and DMEDA forms a highly active catalytic system for the formation of carbon-nitrogen and carbon-carbon bonds. This system is foundational to modern variations of classic coupling reactions, offering milder conditions and broader substrate scopes. Mechanistic studies suggest that the chelating diamine ligand stabilizes the copper(I) center, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. nih.govacs.org

The N,N-Dimethylethylenediamine ligand is instrumental in copper-catalyzed cyanation reactions, providing an efficient alternative to traditional palladium catalysts. One notable procedure involves a domino halogen exchange-cyanation of aryl bromides. This method utilizes a catalytic system of copper(I) iodide (CuI) with DMEDA, potassium iodide (KI) as the halide exchange promoter, and sodium cyanide (NaCN) as the cyanide source. The reaction proceeds efficiently in toluene (B28343) at 110°C, avoiding the need for highly polar solvents and simplifying product purification. This process is a significant improvement over the classic Rosenmund-von Braun reaction, which requires stoichiometric amounts of copper cyanide at high temperatures.

Another environmentally conscious approach employs potassium hexacyanoferrate(II), K4[Fe(CN)6], as a less toxic cyanide source. Optimal results in this system were achieved with copper(II) tetrafluoroborate (B81430) hexahydrate (Cu(BF4)2·6H2O) and DMEDA in N,N-dimethyl acetamide (B32628) (DMAc). rsc.org This method circumvents the use of highly toxic alkali metal cyanides. rsc.org

Table 1: Copper-Catalyzed Cyanation of Aryl Bromides with DMEDA

Catalyst System Cyanide Source Solvent Temperature (°C) Yield (%) Ref
10 mol % CuI, 1.0 equiv DMEDA, 20 mol % KI 1.2 equiv NaCN Toluene 110 Not specified

A notable application of the CuI/DMEDA system is in the tandem synthesis of benzoimidazo[1,5-a]imidazoles from carbodiimides and isocyanoacetates. rsc.orgnih.gov This efficient reaction proceeds through a formal [3+2] cycloaddition followed by a C-N coupling cascade. nih.gov The process is typically carried out using 10 mol % CuI, 20 mol % DMEDA, and potassium phosphate (B84403) (K3PO4) as a base in refluxing toluene. The reaction accommodates various substituted carbodiimides and isocyanoacetates, providing the fused heterocyclic products in good yields over 8-12 hours. rsc.org This methodology allows for the rapid construction of complex molecular scaffolds from readily available starting materials.

The CuI/DMEDA catalyst system has been successfully applied to the N-arylation of urea (B33335) and its derivatives, a process known as the Goldberg amidation reaction. researchgate.net This protocol facilitates the coupling of various functionalized aryl halides with phenylurea, yielding both symmetrical and unsymmetrical diarylureas. The reaction conditions are generally milder than corresponding palladium-catalyzed methods and avoid the use of expensive and toxic phosphine (B1218219) ligands. researchgate.net A typical system employs CuI as the catalyst, N,N-dimethylethylenediamine as the ligand, and K3PO4 as the base. researchgate.net This method is part of a broader, highly effective strategy for the amidation of aryl iodides, bromides, and even some activated chlorides using various amides as coupling partners. researchgate.net

The intramolecular C-N coupling between sulfonamides and vinyl halides is effectively catalyzed by the CuI/N,N'-dimethylethylenediamine system. researchgate.netCurrent time information in Merrimack County, US. This reaction provides a general and efficient pathway for the synthesis of five-, six-, seven-, and even eight-membered heterocyclic enamines. Current time information in Merrimack County, US.organic-chemistry.org The cyclization works for both exo and endo modes. The reaction is typically performed with CuI, DMEDA, and cesium carbonate (Cs2CO3) as the base in refluxing dioxane. organic-chemistry.org The resulting bicyclic enamines can serve as precursors to macrolactams through oxidative cleavage of the C=C bond. Current time information in Merrimack County, US.

Table 2: Synthesis of Cyclic Enamines via Intramolecular N-Vinylation

Ring Size Cyclization Mode Catalyst System Base Solvent Yield (%) Ref
5-membered 5-exo CuI / DMEDA Cs2CO3 Dioxane High Current time information in Merrimack County, US.organic-chemistry.org
5-membered 5-endo CuI / DMEDA Cs2CO3 Dioxane High Current time information in Merrimack County, US.organic-chemistry.org
6-membered 6-endo CuI / DMEDA Cs2CO3 Dioxane Moderate-High Current time information in Merrimack County, US.organic-chemistry.org
7-membered 7-endo CuI / DMEDA Cs2CO3 Dioxane Moderate Current time information in Merrimack County, US.organic-chemistry.org

Iron-Catalyzed Reactions, such as N-Arylation of NH-Sulfoximines

While iron is an abundant and environmentally benign catalyst, its application in C-N cross-coupling reactions is still developing. The literature describes an efficient iron-catalyzed one-pot synthesis of N-aroylated sulfoximines, where methylarenes serve as the aroyl source via the oxidation of their benzylic C-H bonds. organic-chemistry.orgresearchgate.net This reaction proceeds through a radical pathway and does not employ a diamine ligand. organic-chemistry.org However, a direct iron-catalyzed N-arylation of NH-sulfoximines using aryl halides in conjunction with an N,N-dimethylethylenediamine ligand is not well-documented in the reviewed scientific literature. Such transformations are more commonly achieved using other transition metals like copper or nickel. researchgate.net

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed amination, or the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis for forming C-N bonds. These reactions are renowned for their broad substrate scope and high functional group tolerance. However, the catalytic systems for these transformations overwhelmingly rely on specialized, electron-rich phosphine-based ligands (e.g., BINAP, DavePhos) or N-heterocyclic carbenes (NHCs). nih.govnih.gov These ligands are crucial for facilitating the oxidative addition and reductive elimination steps at the palladium center. The use of simple 1,2-diamine ligands like N,N-dimethylethylenediamine is characteristic of copper-catalyzed amination (Ullmann-type) reactions, which operate via a different mechanism. nih.gov Based on the available literature, N,N-dimethylethylenediamine is not a commonly employed ligand for palladium-catalyzed amination reactions of aryl halides. nih.govnih.gov

Catalysis of Diels-Alder Reactions in Aqueous Media

Information on the catalytic activity of this compound in aqueous Diels-Alder reactions is not available in the reviewed literature. While the Diels-Alder reaction in aqueous media is a known and studied transformation, often accelerated by hydrophobic effects and the use of specific catalysts, there is no documented evidence to suggest that this compound has been employed for this purpose. Consequently, no data on reaction yields, stereoselectivity, or substrate scope can be provided.

Investigation of Reaction Intermediates and Transition States

There are no published mechanistic studies, computational or experimental, that investigate the reaction intermediates and transition states of a Diels-Alder reaction catalyzed by this compound. The mechanism of amine-catalyzed Diels-Alder reactions typically involves the formation of iminium or enamine intermediates. However, without specific research on the title compound, any discussion of its potential mechanistic pathway would be purely speculative and not based on scientific evidence.

Advanced Spectroscopic and Computational Research

Spectroscopic Characterization of Complexes and Intermediates

Spectroscopy serves as a fundamental tool for the detailed analysis of molecular structures, bonding, and geometry in complexes involving N,N-Dimethylethylenediamine.

Absorption spectroscopy, particularly in the Ultraviolet-Visible (UV-Vis) range, is instrumental in determining the geometry of metal complexes. The electronic transitions observed in UV-Vis spectra are sensitive to the coordination environment of the metal ion. For instance, studies on mixed-ligand complexes of cobalt(II), nickel(II), and copper(II) with N,N-dimethylethylenediamine (ndmen) and saccharin have utilized UV-Vis spectroscopy to propose pseudooctahedral geometries. researchgate.net In these complexes, two N,N-dimethylethylenediamine molecules act as chelating ligands, coordinating to the metal center through their nitrogen atoms. researchgate.net

Circular Dichroism (CD) spectroscopy is particularly valuable for chiral molecules, providing information about their stereochemistry. While absorption spectroscopy provides details on electronic energy levels, CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is essential for assigning the absolute configuration of chiral coordination complexes. The inclusion of environmental factors and molecular dynamics in computational models can lead to more accurate predictions of absorption and circular dichroism spectra, which is crucial for assigning the conformations of larger molecules and peptides. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms, allowing for the unambiguous identification of organic compounds and their isomers. chemicalbook.comnih.gov

In the context of N,N-Dimethylethylenediamine complexes, ¹H NMR is used to confirm the coordination of the ligand to a metal center. For example, in studies of palladium(II) complexes, the coordination of N,N-dimethylethylenediamine is confirmed by shifts in the resonance signals of the ligand's protons compared to the free ligand. The methylene (B1212753) (CH₂) protons of the coordinated diamine ligand show characteristic chemical shifts, providing direct evidence of complex formation. orientjchem.org

Complex/LigandProtonChemical Shift (δ, ppm)
[Pd(K¹-Sac-CH₂O)₂(dmen)]CH₂ (of dmen)2.91
Free dmen ligandCH₂Shifted

Note: "dmen" refers to N,N-dimethylethylenediamine. The table illustrates a representative shift upon coordination as described in the literature. orientjchem.org

Furthermore, solid-state NMR can be employed to study the effects of crystal packing on molecular structure. researchgate.net Differences in the solid-state NMR spectra compared to solution-state spectra can reveal insights into polymorphism and the presence of different rotamers or conformers in the solid state. researchgate.netamericanpharmaceuticalreview.com

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of crystalline solids. americanpharmaceuticalreview.com Single-crystal X-ray diffraction, in particular, provides precise measurements of bond lengths, bond angles, and torsion angles, allowing for the complete structural characterization of a molecule and its packing in the crystal lattice. This technique has been used to confirm the distorted tetrahedral geometry around the Ag(I) center in certain complexes. researchgate.net

For new materials where growing a single crystal is challenging, powder X-ray diffraction (PXRD) is a valuable alternative. americanpharmaceuticalreview.com The structure of novel cocrystals has been successfully solved using PXRD data, often assisted by Density Functional Theory (DFT) calculations to refine the final structure. mdpi.com While specific XRD studies on N,N-Dimethylethylenediamine dihydroiodide are not detailed, the methodology is standard for unequivocally establishing the solid-state structures of its metal complexes and salts, revealing how the diamine ligand coordinates to metal centers and how counter-ions are arranged in the crystal.

Infrared (IR) and UV-Vis spectroscopy are workhorse methods for investigating the bonding and electronic structure of chemical compounds. thermofisher.com FT-IR spectroscopy probes the vibrational modes of a molecule. In coordination complexes of N,N-Dimethylethylenediamine, the coordination to a metal ion through the nitrogen atoms leads to shifts in the vibrational frequencies of the N-H and C-N bonds compared to the free ligand. researchgate.netorientjchem.org These shifts serve as diagnostic markers for chelation.

UV-Vis spectroscopy provides information about electronic transitions within the molecule. ripublication.com In transition metal complexes, the d-d electronic transitions are particularly informative about the coordination geometry and the nature of the metal-ligand bond. For example, the UV-Vis spectra of Co(II), Ni(II), and Cu(II) complexes with N,N-dimethylethylenediamine have been used to support the assignment of pseudooctahedral geometries. researchgate.net The combination of IR and UV-Vis data with theoretical calculations allows for a detailed assignment of the observed spectral bands to specific molecular motions and electronic transitions. mtu.eduresearchgate.net

Pulsed-Field Ionization Zero Electron Kinetic Energy (PFI-ZEKE) spectroscopy is a high-resolution technique used to obtain detailed information about the energy levels of cations. nih.gov It works by photoexciting molecules to a dense series of high-n Rydberg states just below the ionization threshold. A delayed, pulsed electric field then ionizes these long-lived Rydberg states, and the resulting electrons are detected. nih.govarxiv.org This method provides exceptionally accurate ionization energies and vibrational frequencies for the resulting cation, with a resolution that can be better than 0.1 cm⁻¹. nih.govnih.gov

While specific ZEKE studies on this compound are not prominent, the technique is highly applicable for precisely determining the adiabatic ionization energy of the N,N-Dimethylethylenediamine molecule and characterizing the vibrational modes of its corresponding cation. This information is fundamental to understanding its electronic structure and bonding. Photoionization efficiency spectroscopy, a related technique, measures the total ion yield as a function of photon energy and can also be used to determine ionization and appearance energies.

Quantum Chemical and Molecular Modeling Approaches

Quantum chemical calculations and molecular modeling are indispensable tools that complement experimental data, providing deeper insight into molecular structures, properties, and reactivity. researchgate.net Density Functional Theory (DFT) is a widely used method for these investigations.

DFT calculations are routinely employed for:

Geometry Optimization: Predicting the lowest energy structure of a molecule and its complexes. chemrxiv.org

Spectroscopic Prediction: Calculating vibrational frequencies (IR) and electronic transitions (UV-Vis), which aids in the assignment of experimental spectra. researchgate.net

Electronic Property Analysis: Computing parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. researchgate.netmtu.edu

For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to optimize geometries and compute electronic properties of various molecules. chemrxiv.org In the study of metal complexes, DFT can reveal that the complexes are more stable than the free ligand. mtu.edu Furthermore, computational methods can be crucial in structure determination, where a DFT-optimized molecular model can be the starting point for solving a crystal structure from powder diffraction data. mdpi.com Hybrid methods like Quantum Mechanics/Molecular Mechanics (QM/MM) can be applied to study systems in complex environments, such as a dipeptide in water. researchgate.net

Computational MethodApplicationInformation Obtained
Density Functional Theory (DFT)Geometry OptimizationStable molecular conformations, bond lengths, angles
Time-Dependent DFT (TD-DFT)UV-Vis/CD Spectra SimulationElectronic transition energies and intensities
DFT with Vibrational AnalysisIR & Raman Spectra SimulationVibrational frequencies and modes
Atoms in Molecules (AIM)H-Bond AnalysisCharacterization of non-covalent interactions
QM/MMComplex System ModelingStructure and properties in a simulated environment

These computational approaches provide a theoretical framework that is essential for the interpretation of complex experimental data and for predicting the properties of new materials derived from N,N-Dimethylethylenediamine.

on this compound

Recent advancements in computational chemistry, particularly Density Functional Theory (TDF), have provided profound insights into the molecular behavior of n,n-Dimethylethylenediamine and its derivatives. These theoretical studies, in conjunction with spectroscopic analysis, have elucidated complex aspects of their structure, reactivity, and potential applications.

Conformational Analysis and Charge Distribution of Diamines and Protonated Forms

Density Functional Theory (DFT) has been instrumental in exploring the conformational landscape and electronic properties of diamines like n,n-Dimethylethylenediamine. Conformational analysis helps in understanding the spatial arrangement of atoms in a molecule, which in turn dictates its physical and chemical properties. DFT calculations allow for the determination of the most stable conformers by calculating their relative energies. nih.govmdpi.comnih.govchemrxiv.org

For diamines, the orientation of the lone pairs of electrons on the nitrogen atoms is a key factor in determining their conformation and reactivity. In the case of protonated forms, where one or both nitrogen atoms have accepted a proton, the charge distribution within the molecule is significantly altered. DFT studies can model this charge distribution, providing insights into the localization or delocalization of the positive charge. This is crucial for understanding the molecule's interaction with other species and its role in chemical reactions.

Research on similar diamine cations has shown that both charge-localized and charge-delocalized states can exist, and DFT, with appropriate corrections for self-interaction error, can accurately predict the relative energies of these states. nih.gov The distribution of net charges on the atoms of diamines, as calculated by DFT, is a critical parameter for predicting their interaction with other molecules and their performance in applications such as the formation of polyimides. researchgate.net

Table 1: Key Aspects of DFT in Conformational and Charge Distribution Analysis

Studied PropertySignificance
Stable ConformersDetermines the predominant molecular shape and steric accessibility.
Relative EnergiesIndicates the population of different conformers at a given temperature.
Charge DistributionExplains electrostatic interactions and reactivity towards other molecules.
Protonation EffectsReveals how charge localization influences acidity and basicity.
Energy Barrier Calculations for Reaction Pathways

DFT is a powerful tool for investigating the kinetics of chemical reactions by calculating the energy barriers of reaction pathways. nih.gov The energy barrier, or activation energy, is the minimum energy required for a reaction to occur. By mapping the potential energy surface of a reaction, DFT can identify the transition state, which is the highest point on the reaction pathway, and determine its energy relative to the reactants and products.

These calculations are crucial for understanding reaction mechanisms and predicting reaction rates. For reactions involving n,n-Dimethylethylenediamine, such as its role in the synthesis of other compounds, DFT can elucidate the step-by-step mechanism and identify the rate-determining step. For instance, in the synthesis of 1,3-dimethyl-2-imidazolidinone, DFT studies have shown that the activation barriers for the ammonia (B1221849) removal steps can be significantly lowered in the presence of water, which acts as a proton exchange bridge. researchgate.net

Table 2: Application of DFT in Reaction Pathway Analysis

CalculationPurpose
Potential Energy Surface MappingTo visualize the energy landscape of a reaction.
Transition State IdentificationTo locate the highest energy point along the reaction coordinate.
Activation Energy CalculationTo quantify the energy required to initiate the reaction.
Reaction Rate PredictionTo estimate how fast a reaction will proceed under given conditions.
Optimization of Molecular and Complex Geometries

A fundamental application of DFT in computational chemistry is the optimization of molecular geometries. researchgate.netarxiv.orgyoutube.com This process involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule, which represents its most stable structure. Accurate geometry optimization is a prerequisite for reliable predictions of other molecular properties. youtube.com

DFT methods can be used to optimize the geometries of isolated molecules of n,n-Dimethylethylenediamine and its dihydroiodide salt, as well as complexes it may form with other chemical species. The choice of the functional and basis set in DFT calculations is critical for achieving accurate results. arxiv.org For instance, the B3LYP functional is commonly used for geometry optimization of organic molecules. youtube.com The optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data where available.

Investigations of Electronic Structure and Redox Potentials

DFT is widely used to investigate the electronic structure of molecules, providing insights into the distribution of electrons and the energies of molecular orbitals. nih.govsci-hub.seclinicsearchonline.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they determine the molecule's ability to donate or accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. clinicsearchonline.org

Furthermore, DFT calculations can be employed to predict the redox potentials of molecules. aalto.fi The redox potential is a measure of a molecule's tendency to gain or lose electrons. For n,n-Dimethylethylenediamine and its derivatives, understanding their redox properties is important for applications in areas such as electrochemistry and materials science. By calculating the energies of the neutral and ionized forms of the molecule, DFT can provide theoretical estimates of its oxidation and reduction potentials.

Table 3: Electronic Properties Investigated by DFT

PropertyDescriptionSignificance
HOMO EnergyEnergy of the highest occupied molecular orbital.Relates to the ability to donate electrons.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Relates to the ability to accept electrons.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Indicates chemical reactivity and stability.
Redox PotentialTendency of a species to gain or lose electrons.Important for electrochemical applications.
Simulation of Spectroscopic Properties

DFT calculations are a valuable tool for simulating and interpreting various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.netresearchgate.netnih.govnih.gov By calculating the vibrational frequencies and NMR chemical shifts of a molecule, DFT can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's structure and bonding.

For this compound, DFT can be used to predict its vibrational modes, which correspond to the peaks observed in its IR and Raman spectra. This allows for a detailed analysis of the molecular vibrations and the identification of characteristic functional groups. Similarly, DFT can calculate the NMR chemical shifts of the different nuclei in the molecule, which helps in the interpretation of its NMR spectrum and the elucidation of its structure in solution.

DFT Studies on Reaction Mechanisms, e.g., 1,3-dimethyl-2-imidazolidinone synthesis

DFT has been successfully applied to elucidate the reaction mechanisms of complex organic reactions. A notable example is the synthesis of 1,3-dimethyl-2-imidazolidinone (DMI), a polar aprotic solvent, which can be prepared from N,N'-dimethylethylenediamine. wikipedia.org DFT studies have provided a detailed, first-principles understanding of the reaction mechanism for DMI synthesis via the urea (B33335) method. researchgate.net

These computational investigations have revealed that the reaction proceeds through two ammonia removal steps. researchgate.net In the absence of a catalyst, these steps have high activation barriers. However, DFT calculations have shown that water can act as a catalyst by serving as a proton exchange bridge, significantly lowering the activation barriers and improving the reaction kinetics. researchgate.net This catalytic effect of water is attributed to the facilitation of proton migration, which is difficult to occur directly due to the spatial configuration of the reactants. Furthermore, DFT can be used to investigate potential side reactions and explain why they are less likely to occur under the same conditions. researchgate.net

Based on comprehensive searches for scientific literature, there is no available information connecting the chemical compound "this compound" to the specific applications in polymer science and materials chemistry as outlined in the provided structure.

Extensive queries were conducted to find research on the role of this compound in:

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization, including the synthesis of pH- and thermo-responsive block copolymers and the nucleophilic ring-opening modification of azlactone units.

Atom Transfer Radical Polymerization (ATRP), including the design of α-functionalized polymer initiators from amino acid derivatives and the control over molecular weight distribution and polymer architecture.

The search results did not yield any documents, studies, or data indicating the use or investigation of this compound for these purposes. Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict and specific requirements of the request.

Applications in Polymer Science and Materials Chemistry

Development of Functional Polymeric Materials

The integration of n,n-Dimethylethylenediamine into polymer chains imparts unique functionalities, leading to materials with tunable properties and responsiveness to external stimuli. Its distinct amine functionalities are key to its utility in creating complex macromolecular architectures.

"Schizophrenic" block copolymers are a class of advanced stimuli-responsive polymers that can form two distinct types of micelles in response to changes in their environment, such as pH or temperature. psu.edu In these systems, the roles of the core-forming and corona-forming blocks can be inverted. The synthesis of such materials is often achieved through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the creation of well-defined block copolymers. nih.govresearchgate.net

While direct synthesis using n,n-Dimethylethylenediamine dihydroiodide is not prominently documented, its structural motifs are highly relevant. The synthesis of schizophrenic copolymers frequently involves monomers containing tertiary amine groups, which can be protonated or deprotonated to switch the block's hydrophilicity. psu.edunih.gov For instance, a monomer can be synthesized by reacting the primary amine of n,n-Dimethylethylenediamine with acryloyl chloride. The resulting monomer would possess a polymerizable acrylamide (B121943) group and a pendant tertiary amine. A block copolymer containing such a monomer would exhibit pH-responsive behavior; at low pH, the protonated tertiary amine would render the block hydrophilic, while at high pH, the neutral amine would be hydrophobic. When combined with another responsive block (e.g., a thermoresponsive or a weak acid block), this would enable the classic "schizophrenic" inversion of micellar structures. nih.gov

Table 1: Micellar Behavior of a Hypothetical Schizophrenic Diblock Copolymer Based on a diblock copolymer containing a poly(n,n-Dimethylethylenediamine acrylamide) block (P-DMEDAA) and a poly(acrylic acid) block (PAA).

pH ConditionP-DMEDAA Block (Tertiary Amine)PAA Block (Carboxylic Acid)Resulting Micelle Structure
pH < 4 Protonated (Hydrophilic)Neutral (Hydrophobic)PAA-core micelles
4 < pH < 9 Protonated (Hydrophilic)Ionized (Hydrophilic)Unimers (dissolved)
pH > 9 Neutral (Hydrophobic)Ionized (Hydrophilic)P-DMEDAA-core micelles

Core Cross-Linking Strategies for Self-Assembled Polymer Structures

Self-assembled polymer structures, such as micelles, are promising nanocarriers for various applications but can suffer from instability upon dilution. Core cross-linking is a robust strategy to enhance their stability by forming covalent bonds between the polymer chains within the micelle's core. nih.gov Diamines are effective cross-linking agents for micelles formed from block copolymers containing reactive groups like carboxylic acids or activated esters in the core-forming block. researchgate.net

In this context, n,n-Dimethylethylenediamine can function as an efficient cross-linker. The primary amine of the molecule can react with core functionalities, such as N-acryloxysuccinimide units within a poly(methyl methacrylate)-b-poly(N-isopropylacrylamide-co-N-acryloxysuccinimide) (PMMA-b-P(NIPAAm-co-NAS)) micelle, to form stable amide bonds. researchgate.net Because n,n-Dimethylethylenediamine has only one reactive primary amine, it would act as a mono-functional linker initially. However, if used in conjunction with a di-functional cross-linker or if the tertiary amine is quaternized to become a reactive site, it could participate in forming a stable, covalently linked network within the micellar core. This process locks the micellar structure in place, preventing its dissociation even under conditions where the un-cross-linked micelles would disintegrate. nih.gov The permanently cationic nature of the quaternized amine within the core could also be leveraged for electrostatic interactions with anionic cargo molecules.

Polyureas are a class of high-performance polymers formed by the step-growth polymerization of a diamine and a diisocyanate. nih.govnih.gov This reaction is typically rapid and proceeds without a catalyst due to the high nucleophilicity of the amine groups. mdpi.com The properties of polyureas are heavily influenced by the extensive network of hydrogen bonds formed between the urea (B33335) linkages (N-H···O=C), which leads to well-defined hard segments, high thermal stability, and excellent mechanical properties. nih.govresearchgate.net

The use of n,n-Dimethylethylenediamine as the diamine monomer introduces a significant structural modification compared to traditional linear diamines. The primary amine reacts with an isocyanate group to form the urea linkage, while the tertiary amine remains as a non-reactive pendant group along the polymer backbone.

This has two major consequences for the polymer's properties:

Disruption of Hydrogen Bonding: The presence of the bulky dimethylamino group and the absence of a second N-H donor at that position sterically hinder and reduce the number of possible hydrogen bonds between polymer chains.

Altered Morphology: The reduced hydrogen bonding capacity disrupts the packing efficiency of the hard segments, leading to a more amorphous polymer with lower crystallinity and a lower melting temperature compared to polyureas made from symmetric diamines like ethylenediamine (B42938) or hexamethylenediamine. researchgate.net

These effects lead to polyureas with increased solubility in organic solvents and potentially greater flexibility. The pendant tertiary amine groups also provide sites for subsequent chemical modifications, such as quaternization to introduce permanent positive charges, creating ionomers with unique properties.

Table 2: Comparison of Properties for Polyureas Derived from Different Diamines Based on reaction with Hexamethylene Diisocyanate (HDI).

PropertyPolyurea from HexamethylenediaminePolyurea from n,n-Dimethylethylenediamine (Predicted)Rationale for Difference
Hydrogen Bonding Extensive, bidentateReduced, monodentate per ureaOne N-H donor is replaced by N-(CH₃)₂ group.
Crystallinity HighLow / AmorphousDisrupted chain packing due to pendant groups and weaker H-bonding. researchgate.net
Melting Temperature (Tm) High (>200 °C)LowerLess energy required to overcome intermolecular forces.
Solubility Poor in common solventsImprovedWeaker inter-chain interactions allow for better solvation.
Thermal Stability (TGA) HighComparatively highThe inherent stability of the urea bond remains. researchgate.net

Sensing and Fluorescent Systems

Design of Fluorescent Signaling Systems

Fluorescent signaling systems are designed to produce a measurable change in fluorescence upon interaction with a target analyte. The design often involves a fluorophore (a light-emitting unit) and a receptor (an analyte-binding unit).

Perturbation of Photoinduced Intramolecular Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a common mechanism in fluorescent sensors. In a typical PET sensor, the fluorescence of a fluorophore is "quenched" or turned off in the absence of the target analyte due to electron transfer from a nearby donor moiety. Upon binding of the analyte to the receptor, this PET process is inhibited, leading to a "turn-on" of fluorescence.

Based on available scientific literature, there is no specific information detailing the use of n,n-Dimethylethylenediamine dihydroiodide in the design of fluorescent signaling systems that operate via the perturbation of PET processes. Research in this area often focuses on more complex molecules where a diamine might be a component, but specific data on the dihydroiodide salt is not present.

Selective Ion Sensing Applications

The development of chemosensors for the selective detection of specific ions is a significant area of research due to its applications in environmental monitoring, biological systems, and industrial processes.

Development of Optical Chemosensors for Specific Metal Cations, such as Mg2+

Magnesium (Mg2+) is an essential ion in many biological and chemical systems, making the development of selective sensors for its detection a priority. While various ligands and molecular frameworks are designed for this purpose, specific research detailing the application of this compound as a primary component in optical chemosensors for Mg2+ has not been found. One study developed a series of ligands for the selective detection of Mg2+, where one of the more complex ligands incorporated an N,N'-Dimethylethylenediamine fragment; however, this was not the dihydroiodide salt and was part of a much larger molecular structure. nih.gov

Due to the lack of specific research data on this compound for these applications, data tables on research findings cannot be generated.

Emerging Research Directions and Future Outlook

Integration in Multifunctional Materials for Advanced Applications

The integration of n,n-Dimethylethylenediamine dihydroiodide into multifunctional materials represents a promising frontier in materials science. The primary driver for this is its application as an organic spacer cation in the formation of 2D and quasi-2D perovskite structures. These layered perovskites exhibit enhanced stability against moisture and thermal stress compared to their 3D counterparts, a critical factor for the commercial viability of perovskite-based technologies.

Table 1: Potential Applications of this compound in Multifunctional Materials

Application AreaFunction of this compoundPotential Advantages
Perovskite Solar Cells Organic spacer cationImproved stability, tunable optoelectronic properties
Light-Emitting Diodes (LEDs) Control of quantum well thicknessEnhanced efficiency and color purity
Photodetectors Formation of layered structuresHigh sensitivity and fast response times
Thermoelectric Devices Introduction of organic-inorganic interfacesReduced thermal conductivity, enhanced figure of merit

The diammonium nature of the n,n-Dimethylethylenediammonium cation allows it to bridge inorganic layers, offering precise control over the dimensionality of the perovskite structure. This, in turn, allows for the tuning of electronic and optical properties, opening avenues for its use in a range of optoelectronic devices beyond solar cells, including LEDs and photodetectors. Further research is anticipated to explore the full potential of this compound in creating novel materials with tailored functionalities.

Advanced Spectroscopic Techniques for Real-Time Monitoring of Reactions and Dynamics

Understanding the formation and behavior of materials incorporating this compound necessitates the use of advanced spectroscopic techniques. These methods are crucial for real-time monitoring of the chemical reactions and dynamic processes that occur during material fabrication and operation.

Time-resolved spectroscopy techniques are particularly valuable for studying the kinetics of perovskite crystallization and the charge carrier dynamics within the resulting material. numberanalytics.com For instance, time-resolved photoluminescence (TRPL) can provide insights into the charge carrier lifetime and recombination processes, which are critical parameters for the efficiency of solar cells and LEDs.

Transient absorption spectroscopy is another powerful tool for probing the excited-state dynamics and charge transfer processes that occur on ultrafast timescales. numberanalytics.com By employing these techniques, researchers can gain a fundamental understanding of how the structure of the n,n-Dimethylethylenediammonium cation influences the photophysical properties of the material.

In-situ characterization methods, such as grazing-incidence wide-angle X-ray scattering (GIWAXS) performed at synchrotron light sources, can monitor the evolution of the crystal structure during the annealing process of perovskite films. This provides real-time feedback on how processing conditions affect the final material properties.

Computational Design of Novel Derivatives and Tailored Applications

Computational modeling and simulation are poised to play a pivotal role in accelerating the discovery and optimization of materials based on this compound. Density functional theory (DFT) calculations can be employed to predict the structural, electronic, and optical properties of perovskites incorporating this diamine salt and its derivatives.

By systematically modifying the chemical structure of the organic cation in silico, researchers can screen for new derivatives with desired properties. For example, the introduction of different functional groups on the ethylenediamine (B42938) backbone could influence the interlayer spacing in layered perovskites, thereby tuning the bandgap and emission wavelength.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the organic cations within the perovskite lattice and their role in structural stability and phase transitions. This computational pre-screening can guide experimental efforts, saving time and resources in the synthesis and characterization of new materials. The overarching goal is to establish structure-property relationships that enable the rational design of materials with tailored functionalities for specific applications. researchgate.net

Sustainable Synthesis Approaches and Green Chemistry Principles in Diamine Chemistry

The increasing focus on environmentally friendly manufacturing processes necessitates the development of sustainable synthesis routes for this compound and related diamines. The principles of green chemistry, such as atom economy, the use of renewable feedstocks, and the reduction of hazardous waste, are central to these efforts. acs.org

Traditional syntheses of diamines often involve multi-step processes with the use of stoichiometric reagents and volatile organic solvents. researchgate.net Modern approaches are exploring catalytic routes that offer higher efficiency and lower environmental impact. For instance, the direct amination of diols using ammonia (B1221849) over a heterogeneous catalyst is a promising green alternative to conventional methods. acs.orgnih.gov

The concept of "borrowing hydrogen" or hydrogen autotransfer is another elegant strategy for the synthesis of amines from alcohols, where water is the only byproduct. rsc.org Applying these principles to the synthesis of n,n-Dimethylethylenediamine would significantly improve its green credentials.

Furthermore, the development of biosynthetic routes for diamine production from renewable resources is an active area of research. asm.org While currently focused on simpler diamines, these biocatalytic methods could potentially be adapted for the production of more complex diamines in the future, offering a truly sustainable manufacturing platform. The life cycle assessment of different synthetic pathways will be crucial in identifying the most environmentally benign options.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling N,N-dimethylethylenediamine dihydroiodide in laboratory settings?

  • Methodological Answer : The compound is classified under GHS as a flammable liquid (Category 2), skin corrosive (Category 1A), and toxic via oral/dermal exposure (Category 4). Key precautions include:

  • Using explosion-proof equipment and grounding containers to mitigate flammability risks (flash point: 11.7°C) .
  • Wearing nitrile gloves, face shields, and lab coats to prevent skin/eye contact (H314, H302) .
  • Storing in a cool, ventilated area away from ignition sources and ensuring inert gas purging for air-sensitive reactions .

Q. How can researchers verify the purity of this compound, and what analytical techniques are recommended?

  • Methodological Answer :

  • Gas Chromatography (GC) : Purity ≥98% is confirmed using GC with flame ionization detection (FID), referencing retention times against certified standards .
  • Refractometry : Measure refractive index (n20/D ~1.427) to assess consistency with literature values .
  • Boiling Point/Density : Validate physical properties (boiling range: 104–106°C; density: 0.807 g/mL at 20°C) to detect impurities .

Q. What are the standard protocols for synthesizing N,N-dimethylethylenediamine derivatives for coordination chemistry?

  • Methodological Answer : The amine is used to prepare Schiff base ligands via condensation with carbonyl compounds. For example:

  • React with salicylaldehyde in ethanol under reflux (1:2 molar ratio) to form a tetradentate ligand for metal complexes (e.g., Zn or Cu). Characterize via FT-IR (C=N stretch ~1640 cm⁻¹) and NMR (disappearance of aldehyde proton at ~10 ppm) .

Advanced Research Questions

Q. How does N,N-dimethylethylenediamine enhance the catalytic activity of hypercrosslinked polymers in CO₂ fixation?

  • Methodological Answer : The dihydroiodide form acts as a quaternizing agent during polymer synthesis (e.g., HCPOH-Cn series). Key steps:

  • One-pot Friedel-Crafts alkylation with dibromomethylbenzene introduces crosslinking and ammonium sites .
  • The amine’s basicity facilitates CO₂ activation via carbamate intermediates, achieving 94% yield in cycloaddition reactions under optimized conditions (80°C, 12 h, 0.5 mol% catalyst) . Kinetic studies suggest pseudo-first-order behavior with activation energy ~45 kJ/mol .

Q. What experimental strategies mitigate contradictions in catalytic performance when using N,N-dimethylethylenediamine-modified nanoparticles?

  • Methodological Answer : Discrepancies in Pd-based catalyst efficiency (e.g., for formic acid oxidation) arise from amine coordination effects. Strategies include:

  • Size Control : Use ethylenediamine derivatives to reduce Pd nanoparticle size (3–5 nm vs. 8–10 nm without amine) via steric stabilization .
  • Electronic Modulation : XPS analysis shows amine ligands lower Pd’s d-band center, enhancing CO₂ reduction selectivity. Compare with triethylenediamine-modified catalysts to isolate electronic vs. structural effects .

Q. How can researchers optimize the synthesis of cefotiam intermediates using N,N-dimethylethylenediamine?

  • Methodological Answer : The compound is cyclized with sodium azide to form 1-(2-dimethylaminoethyl)-5-mercapto-1,2,3,4-tetrazole (DMTZ), a cefotiam side chain. Key optimizations:

  • Reagent Ratios : Use 1:1.2 molar ratio of carbon disulfide to amine to minimize disulfide byproducts .
  • Cyclization Conditions : Employ KOH in DMF at 60°C for 6 h, achieving >85% yield. Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) .

Q. What are the challenges in scaling up N,N-dimethylethylenediamine-mediated reactions, and how can they be addressed?

  • Methodological Answer :

  • Exothermic Risks : Use jacketed reactors with temperature control (<20°C) during quaternization to prevent thermal runaway .
  • Byproduct Formation : Introduce inline FTIR to monitor intermediate stability (e.g., cyanate ester formation in Boc protection) and adjust stoichiometry dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.